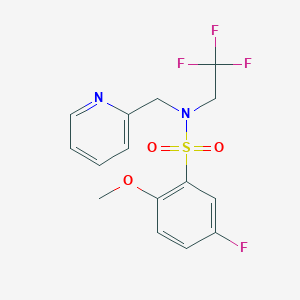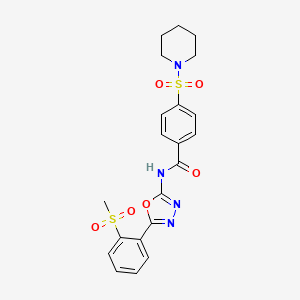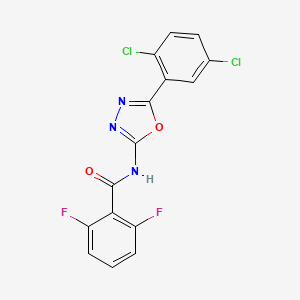
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide, also known as DCF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. This compound has also been shown to have antioxidant effects, which can protect cells from oxidative stress and DNA damage.
実験室実験の利点と制限
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound also has some limitations, including its instability in acidic conditions and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the research on N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
In conclusion, this compound is a chemical compound that has shown promising potential for various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further research and development in this field.
合成法
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichloroaniline with 2,6-difluorobenzoyl chloride, followed by the reaction of the resulting product with thionyl chloride and sodium azide. The final product is obtained through the reaction of the resulting intermediate with hydroxylamine hydrochloride.
科学的研究の応用
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F2N3O2/c16-7-4-5-9(17)8(6-7)14-21-22-15(24-14)20-13(23)12-10(18)2-1-3-11(12)19/h1-6H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZVIAZZREHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)

![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
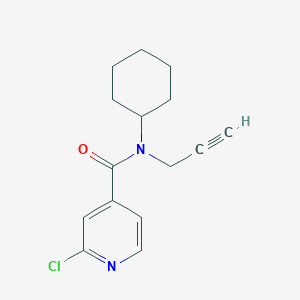
![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)


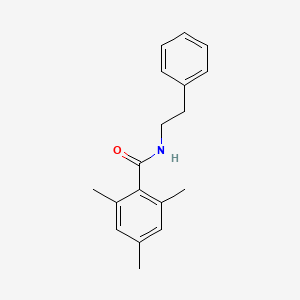
![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)

![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)
